molecular formula C16H12ClN3O2 B2617958 2-(3-Chlorophenyl)-7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid CAS No. 1226009-31-9

2-(3-Chlorophenyl)-7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No. B2617958
CAS RN: 1226009-31-9
M. Wt: 313.74
InChI Key: WDOLNYBYHMOBCG-UHFFFAOYSA-N
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Description

“2-(3-Chlorophenyl)-7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid” is a compound that belongs to the pyrazolo[1,5-a]pyrimidine class . Pyrazolo[1,5-a]pyrimidines are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions . They have attracted wide pharmaceutical interest because of their various biological and pharmacological properties .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves using 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile and 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile as precursors . The pyrazolo[3,4-d] pyrimidines have been synthesized by a three-step reaction starting with these precursors . This method provides several advantages such as a benign environment, high yield, scalability, and a simple work-up procedure .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthetic Pathways : Research on compounds related to 2-(3-Chlorophenyl)-7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid often involves exploring synthetic pathways to create novel derivatives with potential biological activities. For instance, the synthesis and crystal structure analysis of similar pyrazolo[1,5-a]pyrimidin derivatives have been reported, highlighting methods for chlorination and aminization processes (Lu Jiu-fu et al., 2015).
  • Crystal Structure : The detailed crystallographic analysis helps in understanding the molecular configuration, which is crucial for the study of their interactions with biological targets. Studies have successfully determined the crystal structures of related compounds, providing insights into their molecular arrangements (Lu Jiu-fu et al., 2015).

Biological Activities

  • Anticancer and Antimicrobial Activities : Some derivatives have shown moderate anticancer activity, suggesting their potential in cancer treatment research. Additionally, the antimicrobial properties of these compounds against various microorganisms have been explored, indicating their usefulness in developing new antimicrobial agents (K. Atta et al., 2011).
  • Synthetic Intermediates for Fluorescent Probes : The synthesis of N-heteroaryl aldehydes from pyrazolo[1,5-a]pyrimidines has been reported, serving as strategic intermediates for the preparation of novel functional fluorophores. This application is particularly interesting for developing fluorescent probes for biological and environmental sensing (Juan C Castillo et al., 2018).

Heterocyclic Chemistry

  • Building Blocks in Heterocyclic Synthesis : Compounds within the pyrazolo[1,5-a]pyrimidine family serve as key building blocks in heterocyclic synthesis, facilitating the creation of diverse heterocyclic compounds with potential biological and chemical properties. These building blocks are instrumental in generating a wide array of heterocycles with varying functionalities and potential applications in medicinal chemistry and drug discovery (H. Behbehani et al., 2012).

properties

IUPAC Name

2-(3-chlorophenyl)-7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O2/c17-11-3-1-2-10(6-11)12-8-15-18-13(16(21)22)7-14(9-4-5-9)20(15)19-12/h1-3,6-9H,4-5H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDOLNYBYHMOBCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC3=CC(=NN23)C4=CC(=CC=C4)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chlorophenyl)-7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid

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